L-Ent-oxPt(IV)
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Overview
Description
L-Ent-oxPt(IV) is a compound based on oxaliplatin, a platinum-based chemotherapy drug. This compound is a siderophore-platinum conjugate, which means it combines a siderophore (a molecule that binds and transports iron in microorganisms) with a platinum-based drug. L-Ent-oxPt(IV) exhibits selectivity towards Escherichia coli and demonstrates antibacterial activity through DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ent-oxPt(IV) is synthesized by conjugating oxaliplatin with a siderophore. The synthesis involves the following steps:
Preparation of Oxaliplatin Derivative: Oxaliplatin is modified to introduce functional groups that can react with the siderophore.
Conjugation with Siderophore: The modified oxaliplatin is then conjugated with the siderophore under specific reaction conditions to form L-Ent-oxPt(IV).
Industrial Production Methods
The industrial production of L-Ent-oxPt(IV) involves scaling up the synthetic routes mentioned above. The process includes:
Large-Scale Synthesis of Oxaliplatin Derivative: This step ensures the production of sufficient quantities of the modified oxaliplatin.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps to isolate the final product
Chemical Reactions Analysis
Types of Reactions
L-Ent-oxPt(IV) undergoes several types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands around the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
Scientific Research Applications
L-Ent-oxPt(IV) has several scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based drug interactions and mechanisms.
Biology: Investigated for its antibacterial properties, particularly against Escherichia coli.
Medicine: Explored for its potential as a targeted antibacterial agent, leveraging its ability to cause DNA damage in bacteria.
Mechanism of Action
L-Ent-oxPt(IV) exerts its effects through the following mechanism:
Selective Uptake: The siderophore component facilitates the selective uptake of the compound by bacteria.
DNA Damage: Once inside the bacterial cell, the platinum center interacts with DNA, causing damage and leading to antibacterial activity.
Pathways Involved: The compound targets the DNA replication and repair pathways in bacteria, leading to cell death
Comparison with Similar Compounds
L-Ent-oxPt(IV) can be compared with other similar compounds, such as:
Oxaliplatin: The parent compound, primarily used in chemotherapy.
Cisplatin: Another platinum-based chemotherapy drug with different side effects and efficacy.
Carboplatin: A platinum-based drug with a different toxicity profile.
Uniqueness
L-Ent-oxPt(IV) is unique due to its siderophore-platinum conjugate structure, which allows for selective targeting of bacteria and enhanced antibacterial activity compared to traditional platinum-based drugs .
List of Similar Compounds
- Oxaliplatin
- Cisplatin
- Carboplatin
Properties
Molecular Formula |
C54H67N9O27Pt |
---|---|
Molecular Weight |
1469.2 g/mol |
IUPAC Name |
acetic acid;[(1R,2R)-2-azanidylcyclohexyl]azanide;3-[1-[2-[2-[2-[2-[[3-[[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]-4,5-dihydroxybenzoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]propanoic acid;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C44H49N7O21.C6H12N2.C2H2O4.C2H4O2.Pt/c52-31-5-1-3-25(35(31)57)39(61)46-28-20-70-42(64)29(47-40(62)26-4-2-6-32(53)36(26)58)21-71-44(66)30(22-72-43(28)65)48-41(63)27-17-23(18-33(54)37(27)59)38(60)45-9-11-67-13-15-69-16-14-68-12-10-51-19-24(49-50-51)7-8-34(55)56;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;1-2(3)4;/h1-6,17-19,28-30,52-54,57-59H,7-16,20-22H2,(H,45,60)(H,46,61)(H,47,62)(H,48,63)(H,55,56);5-8H,1-4H2;(H,3,4)(H,5,6);1H3,(H,3,4);/q;-2;;;+2/t28-,29-,30-;5-,6-;;;/m01.../s1 |
InChI Key |
JZITYMXBMHAXNL-FGQRZZCLSA-N |
Isomeric SMILES |
CC(=O)O.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2] |
Canonical SMILES |
CC(=O)O.C1CCC(C(C1)[NH-])[NH-].C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
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